1-Methyl-1-(oxiran-2-yl)silolane
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Overview
Description
1-Methyl-1-(oxiran-2-yl)silolane is a unique organosilicon compound characterized by the presence of both a silolane ring and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(oxiran-2-yl)silolane typically involves the reaction of silolane derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) or benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(oxiran-2-yl)silolane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide group can yield alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can produce a variety of functionalized silolane derivatives .
Scientific Research Applications
1-Methyl-1-(oxiran-2-yl)silolane has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(oxiran-2-yl)silolane involves the reactivity of its epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also contains an epoxide group and is used in organic synthesis.
1-(Oxiran-2-ylmethyl)-1H-indole: Another epoxide-containing compound with applications in medicinal chemistry.
Uniqueness
1-Methyl-1-(oxiran-2-yl)silolane is unique due to the presence of both a silolane ring and an epoxide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14OSi |
---|---|
Molecular Weight |
142.27 g/mol |
IUPAC Name |
2-(1-methylsilolan-1-yl)oxirane |
InChI |
InChI=1S/C7H14OSi/c1-9(7-6-8-7)4-2-3-5-9/h7H,2-6H2,1H3 |
InChI Key |
GERBFVFFIDDBED-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCC1)C2CO2 |
Origin of Product |
United States |
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